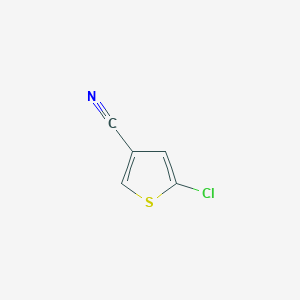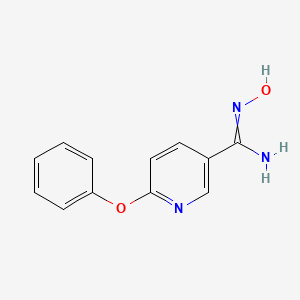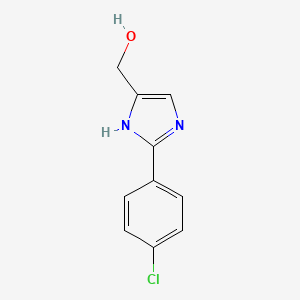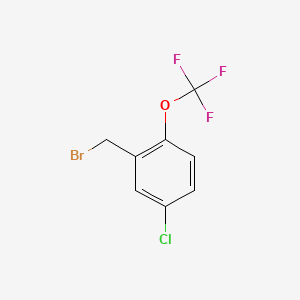
5-Chloro-2-(trifluoromethoxy)benzyl bromide
Descripción general
Descripción
5-Chloro-2-(trifluoromethoxy)benzyl bromide is a chemical compound with the CAS Number: 1092461-19-2 . It has a molecular weight of 289.48 . The IUPAC name for this compound is 2-(bromomethyl)-4-chloro-1-(trifluoromethoxy)benzene . It is a liquid at ambient temperature .
Molecular Structure Analysis
The InChI code for 5-Chloro-2-(trifluoromethoxy)benzyl bromide is 1S/C8H5BrClF3O/c9-4-5-3-6(10)1-2-7(5)14-8(11,12)13/h1-3H,4H2 . This code provides a textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
5-Chloro-2-(trifluoromethoxy)benzyl bromide is a liquid at ambient temperature .Aplicaciones Científicas De Investigación
Aryne Route to Naphthalenes
Schlosser and Castagnetti (2001) demonstrated the use of related compounds in the generation of arynes, intermediates that can be used to synthesize naphthalenes. Their study involved the treatment of 1-bromo-2-(trifluoromethoxy)benzene with lithium diisopropylamide (LDA), leading to various phenyllithium intermediates and ultimately to 1,2-dehydro-3-(trifluoromethoxy)benzene and 1,2-dehydro-4-(trifluoromethoxy)benzene. These arynes were trapped with furan to produce cycloadducts, which could then be converted into trifluoromethoxy-1-naphthols or 1,4-epoxy-1,4-dihydro-5-(trifluoromethoxy)naphthalenes (Schlosser & Castagnetti, 2001).
Generation and Reactions of Dianions
Coppola and Damon (1995) studied the generation and reactions of dianions derived from 2-propynamides, which is relevant for understanding the chemical behavior of similar bromide-containing compounds. They found that the dianion of N-benzyl-2-propynamide can be generated and reacted with aldehydes or ketones to produce hydroxypropynamides (Coppola & Damon, 1995).
Nucleophilic Trifluoromethylation in Ionic Liquids
Kim and Shreeve (2004) explored nucleophilic trifluoromethylation reactions using (trifluoromethyl)trimethylsilane in ionic liquids, which is pertinent to understanding the reactivity of 5-chloro-2-(trifluoromethoxy)benzyl bromide in different solvent environments. Their research focused on reactions with aryl, allyl, benzyl, and alkyl halides in Cu(I)-mediated C-C bond formation reactions (Kim & Shreeve, 2004).
Synthesis of Antitumor Agents
Yamashita et al. (1989) conducted a study on the synthesis of 3'-O-benzyl-2'-deoxy-5-trifluoromethyluridine, an antitumor agent, which provides insight into the potential medicinal applications of related trifluoromethyl compounds. This synthesis started from 2'-deoxy-5-iodouridine and involved various steps including benzylation and coupling with trifluoromethylcopper (Yamashita et al., 1989).
Trifluoromethoxylation of Aliphatic Substrates
Marrec et al. (2010) reported on a method for the trifluoromethoxylation of aliphatic substrates using 2,4-dinitro(trifluoromethoxy)benzene. This process involved the generation of a trifluoromethoxide anion capable of substituting activated bromides like benzyl bromide. This study is relevant for understanding the reactivity and potential applications of 5-chloro-2-(trifluoromethoxy)benzyl bromide in organic synthesis (Marrec et al., 2010).
Safety And Hazards
This compound is classified as dangerous, with the signal word "Danger" . It has the hazard statement H314, indicating that it causes severe skin burns and eye damage . Precautionary statements include P310 (Immediately call a POISON CENTER or doctor/physician), P260 (Do not breathe dust/fume/gas/mist/vapors/spray), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .
Propiedades
IUPAC Name |
2-(bromomethyl)-4-chloro-1-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClF3O/c9-4-5-3-6(10)1-2-7(5)14-8(11,12)13/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVZXASWBNNGRKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CBr)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(trifluoromethoxy)benzyl bromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



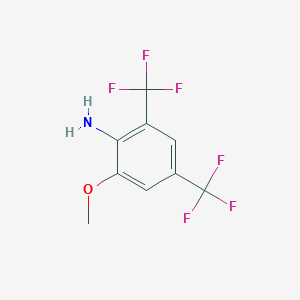
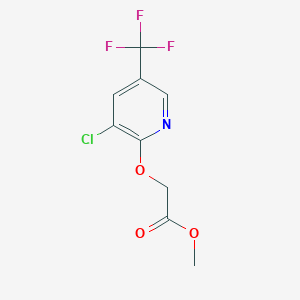
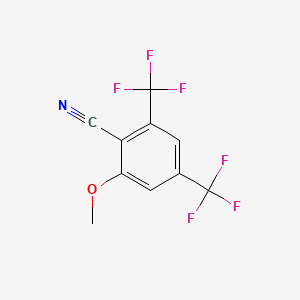
![6'-Chloro-4'-trifluoromethyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-carboxylic acid hydrazide](/img/structure/B1425546.png)
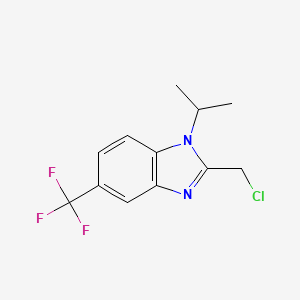
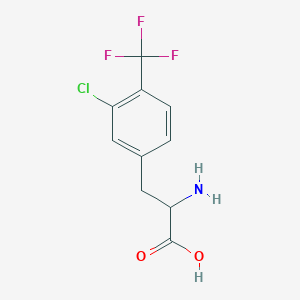
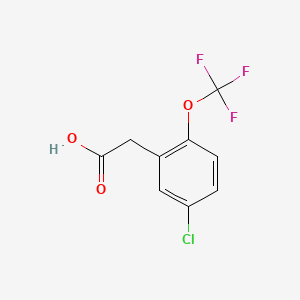
![N-{4-[N-hydroxyethanimidoyl]phenyl}cyclopropanecarboxamide](/img/structure/B1425554.png)
![N'-hydroxy-3-[(piperidin-1-yl)methyl]benzene-1-carboximidamide](/img/structure/B1425555.png)
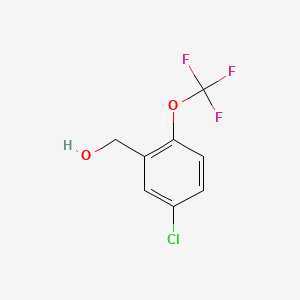
![4-Oxa-7-azaspiro[2.5]octan-6-one](/img/structure/B1425559.png)
